1-(3-chlorobenzyl)-8-methoxy-5-methyl-3-(2-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound that belongs to the class of pyrimidoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzylamine with 8-methoxy-5-methyl-3-(2-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- **1-[(3-BROMOPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE
- **1-[(3-FLUOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE
Uniqueness
The uniqueness of 1-[(3-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methoxy and methyl groups contribute to its overall stability and bioactivity .
Properties
Molecular Formula |
C26H22ClN3O3 |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-8-methoxy-5-methyl-3-(2-methylphenyl)pyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O3/c1-16-7-4-5-10-21(16)30-25(31)24-23(20-14-19(33-3)11-12-22(20)28(24)2)29(26(30)32)15-17-8-6-9-18(27)13-17/h4-14H,15H2,1-3H3 |
InChI Key |
CJXJBGFBVRERFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)OC)N(C2=O)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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